molecular formula C8H11BrN2 B13305012 3-Amino-5-bromo-2-propylpyridine

3-Amino-5-bromo-2-propylpyridine

Cat. No.: B13305012
M. Wt: 215.09 g/mol
InChI Key: PMOHVPNVTUYTIO-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-2-propylpyridine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of amino and bromo substituents on the pyridine ring makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-2-propylpyridine typically involves the bromination of 2-propylpyridine followed by amination. One common method includes:

    Bromination: 2-Propylpyridine is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.

    Amination: The brominated intermediate is then reacted with ammonia or an amine source under suitable conditions to introduce the amino group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-2-propylpyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products like 3-azido-5-bromo-2-propylpyridine.

    Oxidation: Products like 3-nitro-5-bromo-2-propylpyridine.

    Reduction: Products like this compound derivatives.

Scientific Research Applications

3-Amino-5-bromo-2-propylpyridine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-2-propylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The presence of the amino and bromo groups allows it to form specific interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-bromopyridine: Lacks the propyl group, making it less hydrophobic.

    3-Amino-2-propylpyridine: Lacks the bromine atom, affecting its reactivity.

    5-Bromo-2-propylpyridine: Lacks the amino group, reducing its potential for hydrogen bonding.

Uniqueness

3-Amino-5-bromo-2-propylpyridine is unique due to the combination of the amino, bromo, and propyl groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

5-bromo-2-propylpyridin-3-amine

InChI

InChI=1S/C8H11BrN2/c1-2-3-8-7(10)4-6(9)5-11-8/h4-5H,2-3,10H2,1H3

InChI Key

PMOHVPNVTUYTIO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=N1)Br)N

Origin of Product

United States

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